molecular formula C20H26ClN B145502 n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine CAS No. 936491-32-6

n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine

Cat. No.: B145502
CAS No.: 936491-32-6
M. Wt: 315.9 g/mol
InChI Key: FTCSNVDMFXIZBH-UHFFFAOYSA-N
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Description

N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine is a tertiary amine featuring a chloroalkyl and a diphenylpropyl substituent. This compound is structurally related to pharmacologically active amines, such as dopamine transporter (DAT) modulators and apoptosis inhibitors, though its specific biological activity remains underexplored in the provided literature.

Synthetically, analogous compounds are often prepared via alkylation or nucleophilic substitution reactions. For example, N-methyl-3,3-diphenylpropanamine (a key intermediate for similar structures) is synthesized via NaBH₄ reduction of an amide derived from 3,3-diphenylpropanoic acid . The chloroalkyl group in the target compound may be introduced using chlorinated reagents like 3-chloroisopropene or via halogen-exchange reactions, as seen in the synthesis of N-(2-chloro-3-aryloxypropyl)amines .

Properties

IUPAC Name

2-chloro-N-(3,3-diphenylpropyl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN/c1-20(2,21)16-22(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCSNVDMFXIZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

The primary method involves converting Compound II to N-(2-chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine (Compound IIIB) via halogenation. The reaction proceeds through an in situ mesylate intermediate when methanesulfonyl chloride is used.

Reaction Conditions

  • Halogenating Agents : Methanesulfonyl chloride (MsCl), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃).

  • Base : Triethylamine (TEA) or inorganic bases (e.g., KOH).

  • Solvent : Dichloromethane (DCM) or isopropyl alcohol (IPA).

  • Temperature : 20–25°C.

  • Reaction Time : 4–5 hours.

The mechanism begins with MsCl reacting with the hydroxyl group of Compound II to form a mesylate ester. However, under these conditions, the mesylate undergoes nucleophilic substitution with chloride ions (from residual HCl or the solvent), yielding the chloro derivative. This pathway avoids isolating unstable intermediates, enhancing process efficiency.

Stepwise Procedure and Optimization

Detailed Synthesis Protocol

A representative procedure from patent WO2007054969A2 is outlined below:

  • Reaction Setup :

    • Dissolve 100 g of Compound II in 1.3 L of DCM.

    • Add 44 g of TEA and 42.4 g of MsCl in DCM dropwise over 2–2.5 hours at 20–25°C.

    • Stir for 4 hours.

  • Workup :

    • Quench with water, separate layers, and wash the organic phase with 5% NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate under vacuum (<30°C) to obtain Compound IIIB as a heavy oil (94% yield).

Key Purification Steps

  • Washing : Sodium bicarbonate removes excess acid, while brine minimizes emulsion formation.

  • Drying : Anhydrous Na₂SO₄ ensures moisture-free product.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CPrevents decomposition
MsCl Equivalents1.1–1.2 eqMinimizes side reactions
Solvent Volume10–12 L/kg substrateEnsures homogeneity
Stirring Time4 hoursCompletes substitution

Higher temperatures (>30°C) risk decomposition, while insufficient MsCl leads to unreacted starting material.

Comparative Analysis of Halogenating Agents

While MsCl is preferred, alternatives like SOCl₂ or POCl₃ offer distinct advantages:

AgentReaction TimeYield (%)Byproducts
MsCl4 hours94Minimal
SOCl₂3 hours89SO₂ gas
POCl₃5 hours87Phosphoric acid

MsCl’s selectivity and gaseous byproduct (SO₂) manageability make it industrially favorable.

Characterization and Quality Control

Post-synthesis, the product is analyzed via:

  • HPLC : Monitors residual starting material (<0.5%).

  • TLC : Validates reaction completion (Rf = 0.7 in ethyl acetate/hexane).

Notably, the absence of NMR data in patents suggests reliance on chromato-graphic methods for purity assessment.

Advantages Over Prior Methods

Earlier routes required flash chromatography for purification, reducing throughput. The current method eliminates chromatography, cutting costs and time while maintaining >90% yield .

Chemical Reactions Analysis

Types of Reactions

n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the yield and purity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

  • IUPAC Name : 2-chloro-N-(3,3-diphenylpropyl)-N,2-dimethylpropan-1-amine
  • SMILES : CN(CCC(c1ccccc1)c2ccccc2)CC(C)(C)Cl
  • InChI : InChI=1S/C20H26ClN/c1-20(2,21)16-22(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3

Pharmaceutical Development

N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine has been identified as a potential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that can lead to the development of new drugs targeting specific biological pathways.

Case Study: Synthesis of Antidepressants

Research indicates that this compound can be utilized in the synthesis of antidepressants due to its interaction with neurotransmitter systems. For instance, modifications of this compound have shown promise in enhancing serotonin reuptake inhibition, a mechanism crucial for antidepressant activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chlorinated structure enables it to undergo nucleophilic substitution reactions, making it valuable for creating more complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated that using this compound in multi-step organic synthesis led to the successful creation of novel compounds with anti-cancer properties. The ability to modify its side chains allows chemists to tailor these compounds for enhanced efficacy.

Chemical Analysis and Standards

In analytical chemistry, this compound is used as a reference standard for various chromatographic techniques. Its distinct properties make it suitable for calibration and validation purposes in laboratories.

Case Study: Chromatographic Method Development

A recent publication highlighted the use of this compound as a standard in high-performance liquid chromatography (HPLC) methods aimed at quantifying similar amines in pharmaceutical formulations. The results showed high accuracy and reproducibility when using this standard.

Regulatory Considerations

Due to its chemical nature, this compound is subject to regulatory scrutiny. Researchers must comply with safety regulations and obtain necessary permits for handling and experimentation with this compound.

Mechanism of Action

The mechanism of action of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Highlights Potential Applications References
N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine 2-Chloro-2-methylpropyl, 3,3-diphenylpropyl, methyl ~383.9 (calculated) Alkylation of diphenylpropylamine with chloroalkyl reagents; solvent-free reflux methods Underexplored; possible DAT modulation or lipophilic drug candidate
N-(3,3-Diphenylpropyl)-α-methylphenethylamine (Prenylamine) 3,3-Diphenylpropyl, α-methylphenethyl ~355.5 Friedel-Crafts alkylation followed by amine functionalization Antianginal agent (historical use); calcium channel blocker
3-Chloro-N,N,2-trimethyl-1-propanamine 3-Chloro, N,N-dimethyl, 2-methyl ~164.7 Chlorination of propylamine derivatives; quaternization Intermediate for surfactants or agrochemicals
N-(3-Chlorophenoxypropyl)cyclopropanamine 3-Chlorophenoxypropyl, cyclopropanamine ~225.7 Nucleophilic substitution with cyclopropanamine Potential CNS agent (structural similarity to psychoactive amines)
SoRI-20041 (DAT modulator) 3,3-Diphenylpropyl, quinazolinamine ~455.6 Multi-step coupling of diphenylpropylamine with quinazoline Allosteric DAT inhibitor; neuropharmacology research

Key Analysis

Comparatively, Prenylamine lacks the chloroalkyl group but shares the diphenylpropyl motif, demonstrating how structural variations alter applications (e.g., cardiovascular vs. CNS effects) .

Synthesis Complexity

  • The target compound requires multi-step synthesis, similar to SoRI-20041 and Prenylamine, but avoids complex heterocycles (e.g., quinazoline in SoRI-20041 ).
  • Halogenation strategies differ: Chlorine is introduced early in 3-chloro-N,N,2-trimethyl-1-propanamine , while in the target compound, it is incorporated via chloroalkyl intermediates .

Therapeutic Potential DAT Modulation: SoRI-20041’s diphenylpropyl-quinazolinamine scaffold suggests the target compound could be modified for similar allosteric DAT effects .

Biological Activity

N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine, with the molecular formula C20_{20}H26_{26}ClN and CAS number 936491-32-6, is a compound that has attracted interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique structure characterized by:

  • Molecular Formula : C20_{20}H26_{26}ClN
  • Molecular Weight : 329.88 g/mol
  • InChI Key : FTCSNVDMFXIZBH-UHFFFAOYSA-N
  • SMILES Notation : CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Research indicates that this compound may interact with various neurotransmitter systems, particularly the serotonin receptor pathways. It has been noted for its selectivity towards the serotonin 2C (5-HT2C_{2C}) receptor, which is associated with mood regulation and appetite control. Compounds exhibiting such selectivity can potentially be developed into therapeutic agents for conditions like depression and obesity.

Pharmacological Studies

  • Serotonin Receptor Agonism : In vitro studies have demonstrated that this compound acts as an agonist at the 5-HT2C_{2C} receptor, showing an effective concentration (EC50_{50}) of approximately 23 nM in calcium flux assays . This suggests a strong potential for influencing serotonergic signaling pathways.
  • Antipsychotic Properties : In behavioral models, compounds similar to this compound have shown antipsychotic-like effects, indicating that they may modulate dopaminergic pathways alongside serotonergic activity .
  • Phospholipase A2 Inhibition : Preliminary studies suggest that this compound may inhibit lysosomal phospholipase A2 (LPLA2), a mechanism associated with phospholipidosis. This inhibition correlates with the biological activity of other drugs known to induce similar effects .

Case Study 1: Serotonin Selectivity

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of N-substituted (2-phenylcyclopropyl)methylamines. The findings highlighted the importance of functional selectivity at the 5-HT2C_{2C} receptor, where this compound was noted for its preferential activation over β-arrestin recruitment .

Case Study 2: Antipsychotic Activity

In an amphetamine-induced hyperactivity model, compounds structurally related to this compound exhibited significant antipsychotic-like activity. This suggests that similar compounds could be explored further for their therapeutic potential in treating schizophrenia and related disorders .

Data Table: Biological Activity Summary

PropertyValue
Molecular FormulaC20_{20}H26_{26}ClN
CAS Number936491-32-6
EC50_{50} at 5-HT2C_{2C}23 nM
Antipsychotic ActivityPositive in models
LPLA2 InhibitionYes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2-Chloro-2-methylpropyl)-N-(3,3-diphenylpropyl)-N-methylamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via sequential alkylation and amination steps. For example, alkylation of 3,3-diphenylpropylamine with 2-chloro-2-methylpropyl chloride in the presence of a base (e.g., NaNH₂ or K₂CO₃) under anhydrous conditions is a critical step . Optimization may involve controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to alkylating agent), solvent selection (e.g., THF or DMF), and temperature (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised to isolate the tertiary amine product .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl, chloro, and diphenyl groups). Key signals include δ ~1.2–1.5 ppm (methyl groups) and δ ~4.0–4.5 ppm (N-CH₂-Cl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 325.18 for C₂₀H₂₅ClN⁺) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s activity as a dopamine transporter (DAT) modulator?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with [³H]DA or [¹²⁵I]RTI-55 in DAT-expressing cell membranes. Calculate IC₅₀ values and compare to reference inhibitors like SRI-20041 (IC₅₀ ~0.8 µM) .
  • Uptake Inhibition : Measure inhibition of [³H]dopamine uptake in synaptosomes. Use kinetic analysis (Km and Vmax) to distinguish competitive vs. allosteric mechanisms .
  • Dissociation Rate Studies : Pre-incubate DAT with [¹²⁵I]RTI-55, add test compound, and monitor dissociation over time. Slowed dissociation suggests allosteric modulation .

Q. How can computational modeling predict the compound’s binding interactions with target proteins like scytalone dehydratase?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into the enzyme’s crystal structure (e.g., PDB 5STD). Focus on hydrophobic interactions with diphenyl groups and hydrogen bonding with catalytic residues .
  • Binding Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate ΔG_bind. Compare hydrated vs. anhydrous binding modes; displacement of water molecules near the active site may enhance affinity .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

Q. What in vitro assays are appropriate for assessing anticancer potential, and how should data contradictions be resolved?

  • Methodological Answer :

  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., HCT-116, MCF-7) with 72-hour exposure. Normalize data to controls and calculate IC₅₀ .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays to confirm mechanism .
  • Resolving Contradictions : Replicate assays in triplicate, validate cell line authenticity (STR profiling), and cross-check with orthogonal methods (e.g., Western blot for apoptosis markers) .

Q. How can regioselectivity challenges in modifying the diphenylpropyl moiety be addressed?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc to direct electrophilic substitution to the para positions of the phenyl rings .
  • Catalytic Systems : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with directing groups like pyridine) for selective functionalization .
  • Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites based on electron density maps .

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